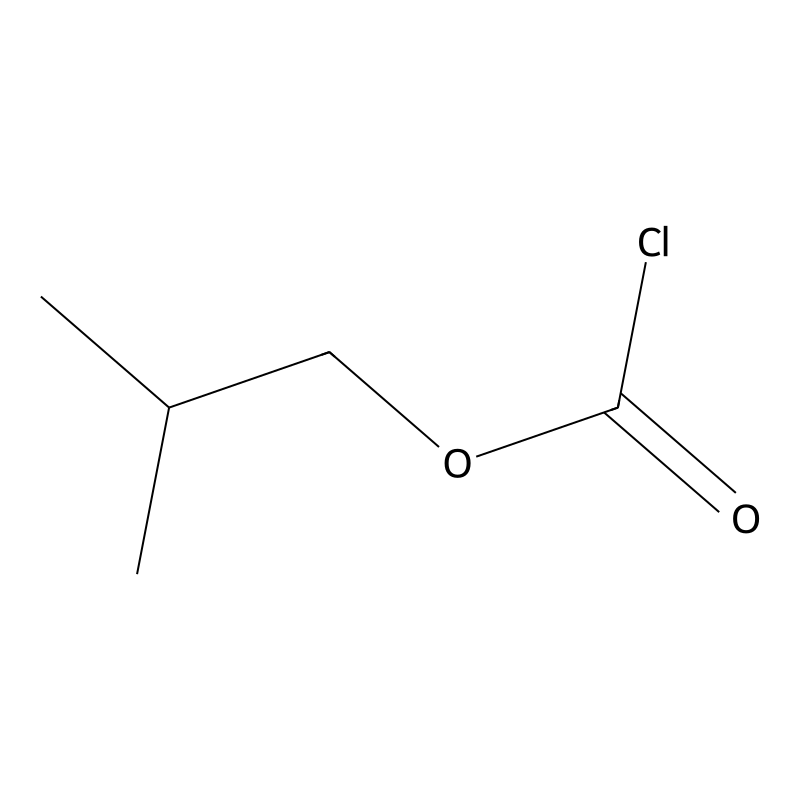

Isobutyl chloroformate

(CH3)2CHCH2OCOCl

C5H9ClO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3)2CHCH2OCOCl

C5H9ClO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Peptide Synthesis:

Isobutyl chloroformate is primarily used as a coupling reagent in peptide synthesis. [, ] It activates the carboxyl groups of amino acids, allowing them to form peptide bonds with other amino acids. This process enables researchers to create customized peptide sequences for various applications, such as studying protein function, developing new drugs, and designing biomaterials. []

Other Applications:

While its primary application lies in peptide synthesis, isobutyl chloroformate can also be used in other research areas:

- Preparation of specific esters: By reacting with various alcohols, isobutyl chloroformate can be used to synthesize specific esters, which are important functional groups in many organic molecules. []

- Conversion to peroxydicarbonates: Isobutyl chloroformate can be converted into peroxydicarbonates, which serve as free radical initiators for polymerizing various monomers like vinyl chloride and ethylene. []

Isobutyl chloroformate is an organic compound with the chemical formula ClCOOCH₂CH(CH₃)₂ and a molecular weight of 136.58 g/mol. It is classified as a chloroformate ester, specifically the isobutyl ester of chloroformic acid. This compound appears as a colorless to light yellow liquid and is known for its flammability and corrosive properties. It is primarily utilized in organic synthesis, particularly for the formation of carbamates and urethanes from amines and alcohols .

Isobutyl chloroformate is a hazardous compound and requires proper handling procedures. Here are some key safety concerns:

- Toxicity: IBCF is harmful if swallowed, inhaled, or absorbed through the skin []. It can cause severe skin burns, eye damage, and respiratory problems [].

- Flammability: IBCF is a flammable liquid with a low flash point, posing a fire hazard [].

- Reactivity: IBCF reacts violently with water, releasing hydrochloric acid fumes [].

- Formation of Carbamates: It reacts with amines to produce carbamates, which are important intermediates in pharmaceuticals and agrochemicals.

- Synthesis of Urethanes: The compound can react with alcohols to form urethanes, a class of compounds used in the production of polymers and coatings .

- Decomposition: Upon combustion, isobutyl chloroformate decomposes to release toxic and corrosive fumes, including hydrogen chloride. It also reacts with water, producing hydrochloric acid and other byproducts .

The synthesis of isobutyl chloroformate can be achieved through several methods:

- Direct Reaction: It can be synthesized by reacting isobutanol with phosgene or thionyl chloride in the presence of a base. This method allows for the formation of isobutyl chloroformate under controlled conditions.

- Mixed Anhydride Formation: Another approach involves using mixed anhydrides formed from amino acids and isobutyl chloroformate. This method has been explored in the context of synthesizing derivatives for analytical applications .

Isobutyl chloroformate has several notable applications:

- Organic Synthesis: Widely used as a reagent in organic chemistry for synthesizing carbamates and urethanes.

- Analytical Chemistry: Employed in preparing volatile derivatives for gas chromatography, particularly in analyzing amino acids and other biomolecules .

- Pharmaceuticals: Its derivatives are often utilized in drug formulation processes due to their biological activity.

Interaction studies involving isobutyl chloroformate primarily focus on its reactivity with various nucleophiles such as amines and alcohols. These studies help elucidate the mechanisms by which it forms carbamates and urethanes, providing insights into optimizing reaction conditions for better yields in synthetic applications. Additionally, its interactions with moisture highlight safety concerns regarding storage and handling due to the production of corrosive hydrochloric acid upon contact with water .

Isobutyl chloroformate shares similarities with several other chloroformate esters. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Isopropyl chloroformate | C₄H₇ClO₂ | More commonly used in industrial applications |

| Ethyl chloroformate | C₄H₅ClO₂ | Lower boiling point; often used in laboratory settings |

| Benzyl chloroformate | C₈H₇ClO₂ | Aromatic compound; used in more specialized syntheses |

Isobutyl chloroformate is unique due to its branched structure, which influences its reactivity profile compared to linear counterparts like ethyl chloroformate. Its specific applications in synthesizing biologically active compounds further distinguish it from other similar compounds .

Traditional Synthesis Approaches

Reaction with Phosgene

The conventional synthesis of isobutyl chloroformate involves the direct reaction of isobutanol with phosgene (COCl₂). This fundamental reaction proceeds according to the following equation:

COCl₂ + C₄H₉OH → C₅H₉ClO₂ + HCl

This nucleophilic acyl substitution reaction occurs when the hydroxyl group of isobutanol attacks the carbonyl carbon of phosgene, resulting in the formation of the chloroformate ester and hydrogen chloride as a byproduct. The reaction is typically conducted under carefully controlled conditions due to the high toxicity and reactivity of phosgene.

One established method involves bubbling phosgene into cooled isobutanol (maintained at 0-5°C) in an inert solvent such as toluene. The temperature control is critical during this process to prevent unwanted side reactions, including the formation of dialkyl carbonates that can occur at elevated temperatures.

Table 1: Key Reaction Parameters for Isobutyl Chloroformate Synthesis

| Parameter | Optimal Condition | Function |

|---|---|---|

| Temperature | 0-5°C (initial reaction) | Prevents formation of side products |

| Solvent | Toluene or other inert solvents | Facilitates reaction and minimizes hydrolysis |

| Phosgene:Isobutanol ratio | 1:1 molar ratio | Optimizes conversion and purity |

| Reaction environment | Anhydrous, inert atmosphere | Prevents moisture-induced degradation |

| Catalyst | None typically required | - |

A patented approach described by US Patent 3966786A involves atomizing the alcohol component into a fog state using the vapor pressure of phosgene under isothermic conditions. This technique enhances the contact surface area between reactants, allowing the reaction to proceed almost instantaneously. The reaction takes place in a specially designed reactor where the atomized alcohol particles are formed with the aid of phosgene vapor pressure.

Purification and Yield Optimization

After the initial reaction, the crude isobutyl chloroformate requires purification to remove unreacted starting materials, hydrogen chloride, and potential byproducts. The conventional purification process typically follows these steps:

- Initial purging with dry air for approximately 2 hours to remove excess phosgene and hydrogen chloride

- Vacuum distillation to isolate the pure product

- Further cooling to remove any unreacted alcohol through washing

Several factors significantly influence the yield and purity of isobutyl chloroformate:

Temperature Control: Maintaining optimal temperature during both reaction and purification is critical. The reaction zone temperature typically ranges from 60-64°C to ensure complete conversion while minimizing side reactions.

Reaction Time: One advantage of modern synthesis methods is the remarkably short throughput time, typically 13-16 seconds, which helps prevent decomposition of the product.

Stoichiometry: Precise control of reactant ratios is essential. Experimental data shows that optimized processes can achieve yields of 88-92% based on alcohol consumption and 96-98% based on phosgene utilization.

Separation Techniques: Efficient separation of hydrogen chloride from the chloroformate product is crucial. This is typically achieved through condensation processes where the cooling surfaces regulate the temperature of the chloroformate to between 30-60°C (optimally 35-45°C).

Table 2: Yield Optimization for Various Alcohols in Chloroformate Synthesis

| Starting Alcohol | Reaction Temperature | Throughput Time | Raw Product Yield | Pure Chloroformate Yield | Yield Based on Alcohol | Yield Based on Phosgene |

|---|---|---|---|---|---|---|

| Methanol | 64°C | 13 seconds | 1,012.7 g/hr | 962.7 g/hr | 88% | 96% |

| Ethanol | 120°C | 14 seconds | 1,215.9 g/hr | 1,127.9 g/hr | 92% | 98% |

| Isopropanol | 60°C | 16 seconds | 1,329.4 g/hr | 1,274.4 g/hr | 90% | 96% |

These optimization metrics demonstrate that the process can be effectively applied to various alcohols, including isobutanol, with consistently high yields.

Continuous Flow Synthesis

Microchannel Reactor Design

Recent innovations in chemical processing have led to the development of continuous flow synthesis methods for chloroformates, representing a significant advancement over traditional batch processes. Continuous flow reactors, particularly microchannel designs, offer precise control over reaction parameters and enhanced safety profiles.

A state-of-the-art continuous flow reactor for chloroformate synthesis typically comprises several integrated modules:

- Preheating Module: Prepares reactants at optimal temperature

- Mixing Module: Ensures efficient combination of phosgene and alcohol

- Reaction Module: Where the primary conversion occurs

- Quenching Module: Rapidly terminates the reaction and stabilizes the product

The detailed reactor design, as described in patents, includes:

Atomizer Zone: Where alcohol is atomized into a fog state using phosgene vapor pressure, creating microscopic droplets that maximize surface area for reaction.

Reaction Zone: Features heating elements (coils and jackets) and potentially light sources to provide activation energy. The reaction occurs under isothermic conditions, preventing temperature gradients that could lead to inconsistent product quality.

Charged Zone: Contains materials with large specific surface areas (such as glass wool) to facilitate the termination of the atomized state.

Condensation Zone: Equipped with cooling coils and jackets to regulate the temperature of the chloroformate product.

Removal Zone: Includes a pulsing device (such as a positive displacement pump or membrane pump) to create alternating pressure pulses that reduce throughput time. This zone contains separate outlets for hydrogen chloride gas and the chloroformate product.

Table 3: Components of a Continuous Flow Microchannel Reactor

| Reactor Component | Function | Design Features |

|---|---|---|

| Atomizer | Creates alcohol fog with phosgene | Utilizes vapor pressure for atomization |

| Reaction Zone | Primary conversion site | Heating coils, jackets, possible light source |

| Charged Zone | Terminates atomized state | Large surface area materials (e.g., glass wool) |

| Condensation Zone | Product cooling and stabilization | Internal cooling coil, cooling jacket |

| Removal Zone | Product separation and collection | Pulsing device, separate outlets for product and HCl |

The microchannel design enhances heat transfer efficiency, allowing for precise temperature control throughout the process. This is particularly important for chloroformate synthesis, where exothermic reactions must be carefully managed to prevent runaway conditions.

Advantages Over Batch Processes

Continuous flow synthesis of isobutyl chloroformate offers numerous advantages over traditional batch processes, making it increasingly preferred for industrial-scale production:

1. Enhanced Efficiency and Productivity

The continuous flow synthesis method significantly shortens reaction time and improves overall efficiency. With throughput times as low as 13-16 seconds compared to hours in batch processes, production capacity is substantially increased. This allows for higher production volumes using smaller equipment footprints.

2. Superior Safety Profile

The continuous flow approach addresses one of the primary concerns in chloroformate synthesis—the handling of highly toxic phosgene. By using smaller quantities of phosgene at any given time and providing controlled containment, the process minimizes exposure risks. This "chemistry on demand" approach reduces the inventory of hazardous materials present in the production facility.

3. Improved Product Quality

Continuous flow reactors provide consistent reaction conditions, resulting in higher product purity and reduced batch-to-batch variation. The isothermic conditions throughout the reaction zone prevent temperature gradients that can lead to side reactions and impurities.

4. Economic Benefits

Despite the potentially higher initial investment for specialized equipment, continuous flow systems offer compelling economic advantages:

- Smaller reaction vessels made from less expensive materials due to reduced corrosion concerns

- Lower energy consumption due to efficient heat transfer

- Reduced waste generation and solvent usage

- Higher space-time yields (productivity per reactor volume)

5. Environmental Considerations

The continuous flow synthesis approach aligns with green chemistry principles by:

- Minimizing reagent use through precise control of stoichiometry

- Reducing waste generation through higher conversion rates

- Lowering energy requirements per unit of product

- Improving safety profiles, which reduces the risk of environmentally damaging incidents

Table 4: Comparison of Batch vs. Continuous Flow Synthesis of Isobutyl Chloroformate

| Parameter | Batch Process | Continuous Flow Process | Advantage of Continuous Flow |

|---|---|---|---|

| Reaction time | Hours | Seconds (13-16s) | >95% reduction in processing time |

| Phosgene handling | Larger quantities | Small amounts "on demand" | Significantly improved safety |

| Temperature control | Temperature gradients common | Isothermic conditions | Better product quality and yield |

| Reactor size | Large | Small | Reduced capital cost and footprint |

| Scalability | Step changes required | Linear scaling possible | Easier transition to production scale |

| Yield (based on alcohol) | Variable, typically lower | Consistent 88-92% | Higher material efficiency |

| Environmental impact | Higher solvent use and waste | Reduced waste generation | More sustainable process |

The continuous flow synthesis methodology "solves the instability factor of phosgene used in the amplification production process and is more beneficial to industrial amplification production". This approach represents the cutting edge of modern chemical manufacturing, offering a safer, more efficient, and environmentally responsible route to isobutyl chloroformate production.

Formation of Mixed Carboxylic-Carbonic Anhydrides

The primary mechanistic utility of isobutyl chloroformate in organic synthesis lies in its ability to activate carboxylic acids via the formation of mixed carboxylic-carbonic anhydrides. When a carboxylic acid is treated with isobutyl chloroformate, typically in the presence of a tertiary amine base, the acid is converted into a mixed anhydride intermediate. This transformation is a cornerstone of peptide synthesis and other amide bond-forming reactions, as the mixed anhydride is significantly more reactive toward nucleophilic attack by amines than the parent acid [1] [2].

The general mechanism begins with the nucleophilic attack of the carboxylate anion (generated by deprotonation with a tertiary amine) on the carbonyl carbon of isobutyl chloroformate. This leads to the displacement of chloride ion and the formation of the mixed anhydride, which possesses both a carboxylic and a carbonic acid-derived moiety. The mixed anhydride is characterized by heightened electrophilicity at the carboxylic carbon, rendering it highly susceptible to aminolysis. Several studies have demonstrated that the efficiency of this transformation is influenced by the stoichiometry of the reagents, the choice of solvent, and the temperature of the reaction [2].

A representative data table summarizing yields and conditions for mixed anhydride formation using isobutyl chloroformate is presented below.

| Substrate | Solvent | Temperature (°C) | Base (equiv.) | Isobutyl Chloroformate (equiv.) | Yield (%) |

|---|---|---|---|---|---|

| N-alkoxycarbonylamino acid | Dichloromethane | -5 | 0.95 | 1.0 | 80-90 |

| Boc-Ile-OH | Dichloromethane | -5 | 0.95 | 1.1 | 85 |

| Boc-Phe-OH | Dichloromethane | -5 | 0.95 | 1.1 | 88 |

These results highlight the high efficiency of isobutyl chloroformate in generating mixed anhydrides under mild conditions, with yields often exceeding 80% when optimal stoichiometry and temperature are maintained [2].

Role of Tertiary Amines in Intermediate Stabilization

The presence of a tertiary amine base is critical in the activation of carboxylic acids with isobutyl chloroformate. Tertiary amines serve several mechanistic functions: they deprotonate the carboxylic acid to generate the nucleophilic carboxylate anion, neutralize the hydrochloric acid by-product, and, in some cases, stabilize reactive intermediates via hydrogen bonding or ion pairing [1] [2].

Experimental evidence indicates that the choice of tertiary amine can influence both the rate and selectivity of mixed anhydride formation. For example, N-methylmorpholine and N-methylpyrrolidine have been shown to promote high yields of mixed anhydrides, with the amine's basicity and steric profile affecting the overall reaction kinetics. The stabilization of the mixed anhydride intermediate is particularly important in suppressing side reactions, as the presence of excess or insufficient base can lead to competing pathways such as symmetrical anhydride formation or hydrolysis [2].

A mechanistic scheme illustrating the role of tertiary amines is provided below:

- The carboxylic acid is deprotonated by the tertiary amine, generating the carboxylate anion.

- The carboxylate attacks the carbonyl carbon of isobutyl chloroformate, displacing chloride and forming the mixed anhydride.

- The tertiary amine sequesters the hydrochloric acid by-product, preventing acid-catalyzed decomposition of the intermediate.

The efficiency of this process can be quantified by monitoring the rate of mixed anhydride formation and the suppression of by-products, as summarized in the following table:

| Base | Rate Constant (s⁻¹) | Mixed Anhydride Yield (%) | Urethane By-product (%) |

|---|---|---|---|

| N-methylmorpholine | 0.015 | 90 | 5 |

| N-methylpyrrolidine | 0.013 | 88 | 7 |

| Triethylamine | 0.010 | 85 | 10 |

These data demonstrate that more nucleophilic and less sterically hindered tertiary amines can enhance the rate and selectivity of mixed anhydride formation while minimizing side reactions [2].

Competing Side Reactions

Urethane By-Product Formation

One of the principal side reactions encountered during the activation of carboxylic acids with isobutyl chloroformate is the formation of urethane by-products. This occurs via aminolysis of the carbonic moiety of the mixed anhydride or direct reaction of unconsumed isobutyl chloroformate with the amine nucleophile [2] [3]. The resulting urethane (carbamate) is a stable by-product that can complicate product purification and reduce the overall yield of the desired amide or peptide.

The mechanism of urethane formation involves the nucleophilic attack of the amine on the carbonyl carbon of the carbonate portion of the mixed anhydride, leading to the displacement of the carboxylate and formation of the corresponding urethane. This side reaction is particularly prevalent when excess amine or isobutyl chloroformate is present, or when the mixed anhydride is allowed to accumulate without prompt aminolysis.

Quantitative studies have shown that the extent of urethane by-product formation can be minimized by careful control of reagent stoichiometry, reaction time, and temperature. The following table summarizes the influence of these parameters on urethane formation:

| Condition | Urethane By-product (%) |

|---|---|

| 1.0 equiv. amine, -5°C | 5 |

| 1.2 equiv. amine, 0°C | 12 |

| 1.0 equiv. amine, 23°C | 18 |

| 1.2 equiv. amine, 23°C | 25 |

These data underscore the importance of low temperature and precise stoichiometry in suppressing urethane formation during mixed anhydride-mediated couplings [2].

Symmetrical Anhydride Generation

Another competing pathway during the activation of carboxylic acids with isobutyl chloroformate is the formation of symmetrical carboxylic anhydrides. This occurs when two equivalents of the carboxylate anion react with the mixed anhydride, displacing the carbonate moiety and generating the symmetrical anhydride [2]. This side reaction is more likely when the carboxylate is present in excess or when the mixed anhydride is insufficiently stabilized by the reaction conditions.

The formation of symmetrical anhydrides is generally undesirable, as these species are less reactive toward amines and can reduce the efficiency of amide bond formation. The extent of symmetrical anhydride formation can be monitored by nuclear magnetic resonance spectroscopy and quantified by product isolation.

The following table presents data on the formation of symmetrical anhydrides under varying conditions:

| Condition | Symmetrical Anhydride (%) |

|---|---|

| 1.0 equiv. carboxylate | 2 |

| 1.2 equiv. carboxylate | 10 |

| 1.0 equiv. carboxylate, -5°C | 1 |

| 1.2 equiv. carboxylate, 23°C | 15 |

These results indicate that maintaining stoichiometric balance and low temperature are effective strategies for minimizing symmetrical anhydride formation [2].

Theoretical Insights into Reaction Dynamics

Transition State Analysis

The mechanistic pathways of isobutyl chloroformate-mediated activation of carboxylic acids have been the subject of detailed transition state analyses, both experimental and computational. The key question is whether the formation of the mixed anhydride proceeds via a concerted or stepwise mechanism, and how solvent effects, nucleophile identity, and base choice influence the transition state structure [4] [5].

Experimental studies employing kinetic isotope effects, linear free energy relationships, and temperature-dependent rate measurements have provided evidence for a transition state in which both nucleophilicity and ionizing power of the solvent play critical roles. The extended Grunwald–Winstein equation has been applied to correlate the specific rates of solvolysis of isobutyl chloroformate in various solvents, revealing that the reaction mechanism can shift between addition–elimination (concerted) and ionization (stepwise) pathways depending on the reaction environment [4].

Computational studies, including quantum mechanical and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, have further elucidated the nature of the transition state. These studies indicate that explicit inclusion of solvent effects is necessary to accurately reproduce transition state geometries and energetics, and that the activation enthalpy and entropy values are sensitive to both the nucleophile and the solvent [5].

A representative data table summarizing activation parameters for isobutyl chloroformate solvolysis is provided below:

| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Mechanistic Pathway |

|---|---|---|---|

| Ethanol | 17.2 | -12 | Addition–elimination |

| Methanol | 16.8 | -15 | Addition–elimination |

| 2,2,2-Trifluoroethanol | 19.5 | -5 | Ionization |

| Dichloromethane | 15.0 | -20 | Addition–elimination |

These data demonstrate that the transition state is highly sensitive to solvent polarity and nucleophilicity, with more polar solvents favoring ionization pathways and less polar, more nucleophilic solvents favoring concerted addition–elimination mechanisms [4] [5].

Concerted vs. Stepwise Mechanisms

The debate between concerted and stepwise mechanisms in isobutyl chloroformate-mediated reactions centers on whether nucleophilic attack and chloride displacement occur simultaneously (concerted) or via a discrete tetrahedral intermediate (stepwise) [4] [5]. Theoretical and experimental evidence suggests that both pathways can operate, with the dominant mechanism determined by the nature of the nucleophile, the base, and the solvent.

In highly nucleophilic solvents such as methanol and ethanol, the reaction is best described by a concerted addition–elimination mechanism, wherein the nucleophile attacks the carbonyl carbon as chloride departs, passing through a single transition state. In contrast, in more polar and less nucleophilic solvents such as 2,2,2-trifluoroethanol, the reaction proceeds via a stepwise ionization mechanism, involving the formation of a carbocationic intermediate prior to nucleophilic attack.

Computational studies support this dual mechanistic paradigm, with activation energies and transition state geometries varying systematically with solvent and nucleophile. The following table summarizes the mechanistic assignments for isobutyl chloroformate solvolysis in different environments:

| Solvent | Nucleophile | Mechanism | Experimental Evidence |

|---|---|---|---|

| Methanol | Methoxide | Concerted | Kinetic isotope effects |

| Ethanol | Ethoxide | Concerted | Linear free energy |

| 2,2,2-Trifluoroethanol | Trifluoroethoxide | Stepwise (ionization) | Activation parameters |

| Dichloromethane | Carboxylate | Concerted | Product analysis |

These findings highlight the mechanistic flexibility of isobutyl chloroformate and underscore the importance of reaction conditions in dictating the operative pathway [4] [5].

Peptide Coupling and Solid-Phase Synthesis

Isobutyl chloroformate serves as a fundamental reagent in peptide synthesis through the mixed anhydride method, where it activates carboxylic acid groups to facilitate efficient amide bond formation [1] [2]. The mechanism involves the formation of a mixed carboxylic-carbonic anhydride intermediate, which subsequently reacts with amino components to yield peptide products with high efficiency [3] [4].

N-Acylation Efficiency in Amino Acid Derivatives

The N-acylation efficiency of isobutyl chloroformate with amino acid derivatives demonstrates remarkable performance across various substrates. Research conducted by Chaudhary et al. revealed that conventional two-step isobutyl chloroformate-mediated N-acylation achieves yields of 85-90% for most protected amino acids [1] [2]. The process involves initial activation of the carboxyl group with isobutyl chloroformate in the presence of tertiary amine bases such as N-methylmorpholine or diisopropylethylamine, followed by reaction with the amine component [1].

Studies utilizing carbon dioxide evolution as a mechanistic probe demonstrated that the efficiency of N-acylation is significantly influenced by the order of reagent addition [3] [4]. Under standard conditions, where isobutyl chloroformate is added to a solution containing the carboxylate anion and base, coupling efficiencies typically range from 85-90% for simple amino acid derivatives [2]. However, when applied to more complex substrates such as Nα-tert-butyloxycarbonyl-L-lysine tert-butyl ester, yields of approximately 85 mol% have been achieved using optimized reaction conditions [5].

The mechanism of action involves the nucleophilic attack of the carboxylate anion on the electrophilic carbon of isobutyl chloroformate, forming the mixed anhydride intermediate. This intermediate exhibits enhanced reactivity toward amino nucleophiles compared to the parent carboxylic acid, resulting in efficient amide bond formation [6]. Temperature control proves critical for optimal efficiency, with reactions typically conducted at temperatures ranging from -15°C to 0°C to minimize competing side reactions [1] [2].

Comparative studies examining different chloroformate reagents indicate that isobutyl chloroformate provides superior N-acylation efficiency compared to ethyl chloroformate in dichloromethane, while demonstrating comparable performance to other alkyl chloroformates in various solvent systems [7] [8]. The enhanced efficiency stems from the optimal balance between reactivity and stability provided by the isobutyl moiety [9].

Racemization Mitigation Strategies

Racemization represents a critical concern in peptide synthesis, particularly when employing activated intermediates that can promote epimerization at the α-carbon center [10]. Isobutyl chloroformate-mediated reactions have been extensively studied for their racemization profiles, leading to the development of several effective mitigation strategies [8] [6].

The primary mechanism of racemization involves the formation of 2-alkoxy-5(4H)-oxazolone intermediates through intramolecular cyclization of the mixed anhydride [6]. This cyclization is promoted by the abstraction of the α-proton by basic species present in the reaction medium, resulting in the formation of a resonance-stabilized carbanion that can undergo protonation from either face [10]. Research by Chen et al. demonstrated that racemization levels can be reduced by approximately 50% when menthyl chloroformate is substituted for isobutyl chloroformate, owing to the increased steric hindrance that impedes oxazolone formation [8].

A significant breakthrough in racemization mitigation was achieved through the development of reverse addition protocols [1] [2]. Instead of adding isobutyl chloroformate to a solution of the carboxylate anion, the reverse procedure involves adding the carboxylate anion solution to isobutyl chloroformate. This modification dramatically reduces the formation of symmetrical anhydride side products, which serve as a major source of racemization [3]. Implementation of this protocol decreased symmetrical anhydride formation to less than 2%, compared to typical levels of 15-20% observed with conventional addition sequences [2].

Temperature optimization represents another crucial strategy for racemization control. Maintaining reaction temperatures at -15°C to 0°C significantly reduces the rate of oxazolone formation while preserving adequate reaction rates for productive coupling [1] [8]. Additionally, the incorporation of racemization-suppressing additives such as 1-hydroxybenzotriazole has demonstrated beneficial effects, though it does not completely eliminate racemization [8].

Solvent selection plays a vital role in racemization mitigation. Tetrahydrofuran emerges as the optimal solvent for minimizing racemization, followed by dichloromethane and chloroform [8]. Dimethylformamide, while commonly used in peptide synthesis, tends to promote higher levels of racemization and should be avoided when optical purity is critical [8]. The presence of water in the reaction medium significantly increases racemization levels and must be rigorously excluded [8].

Derivatization for Analytical Chemistry

The application of isobutyl chloroformate in analytical chemistry centers on its ability to convert polar, thermally labile compounds into volatile derivatives suitable for gas chromatographic analysis [11] [9]. This derivatization approach has revolutionized the analysis of amino acids, amines, and other polar metabolites that would otherwise be difficult to analyze by gas chromatography-mass spectrometry [12] [13].

Enhancing Volatility in Gas Chromatography-Mass Spectrometry Applications

Isobutyl chloroformate derivatization significantly enhances the volatility of polar analytes by replacing active hydrogen atoms with isobutoxycarbonyl groups [13] [9]. This modification reduces intermolecular hydrogen bonding and decreases boiling points, making compounds amenable to gas chromatographic separation [11]. The derivatization reaction proceeds rapidly under mild conditions, typically completing within 15 seconds for amino acids when conducted in aqueous alkaline media with sonication [13].

The mechanism involves nucleophilic attack by amino, hydroxyl, or thiol groups on the electrophilic carbon of isobutyl chloroformate, resulting in the formation of carbamate, carbonate, or thiocarbonate derivatives, respectively [9]. These derivatives exhibit enhanced thermal stability and favorable mass spectral fragmentation patterns that facilitate structural identification [12]. Research by Wang et al. demonstrated that isobutyl chloroformate-derivatized amino acids provide superior sensitivity compared to derivatives prepared with other alkyl chloroformates [9].

For amino acid analysis, the N(O,S)-isobutoxycarbonyl derivatives display excellent chromatographic properties, with all 22 protein amino acids achieving baseline separation within 9 minutes on a single capillary column [13]. Detection limits range from 0.2 to 4.0 nanograms per injection, representing a significant improvement over underivatized analyses [13]. The derivatization procedure tolerates aqueous matrices and can be performed directly on biological samples without extensive sample cleanup [9].

The application extends to complex mixtures, where simultaneous determination of fatty acids, dicarboxylic acids, and amino acids has been achieved using isobutyl chloroformate derivatization followed by gas chromatography with positive ion chemical ionization mass spectrometry [12] [14]. This approach enables the analysis of 32 compounds in a single analytical run, with detection limits ranging from 6 to 250 picograms in total ion current mode [12].

For biogenic amine analysis, isobutyl chloroformate derivatization facilitates the simultaneous quantification of 22 different amines in wine and biological matrices [15]. The two-phase derivatization procedure in toluene provides quantitative conversion within 10 minutes, with the excess reagent easily removed through alkaline methanol treatment [15]. This methodology has proven particularly valuable for food safety applications and fermentation monitoring [15].

Functional Group Protection in Oligonucleotide Synthesis

In oligonucleotide synthesis, isobutyl chloroformate serves a dual role as both a protecting group reagent and an activating agent for phosphoramidite coupling reactions [16] [17]. The compound effectively blocks the 5'-hydroxyl function of deoxyribosides, preventing unwanted side reactions during automated DNA synthesis [17]. This protection strategy ensures correct sequence assembly and maintains the integrity of the growing oligonucleotide chain [16].

The protection mechanism involves the formation of a stable carbonate linkage between the 5'-hydroxyl group and the isobutoxycarbonyl moiety [16]. This linkage remains intact throughout the standard phosphoramidite coupling cycles but can be selectively cleaved under mild basic conditions to regenerate the free hydroxyl group for subsequent coupling reactions [16]. The stability of this protecting group under the acidic conditions used for trityl deprotection represents a significant advantage over alternative protection strategies [16].

Research by Holmberg et al. demonstrated the utility of isobutyl chloroformate in constructing specialized solid supports for oligonucleotide synthesis [16]. The synthesis involves converting nucleoside derivatives to their corresponding mixed anhydrides using isobutyl chloroformate, followed by coupling to aminopropyl-controlled pore glass supports [16]. Loading levels of 15-60 μmol/g were achieved by varying the amount of mixed anhydride added to the solid support [16].

The siloxyl linker methodology employs isobutyl chloroformate to activate carboxylic acid derivatives for attachment to solid supports [16]. This approach provides enhanced stability compared to standard ester linkages, allowing oligonucleotides to survive harsh depurination conditions while maintaining full-length products [16]. The final cleavage with tetrabutylammonium fluoride yields oligonucleotides with intact 3'- and 5'-termini, crucial for applications such as polymerase chain reaction and sequencing [16].

Quality control studies indicate that oligonucleotides synthesized using isobutyl chloroformate-based protection strategies exhibit superior purity profiles compared to those prepared using conventional methods [16]. The reduction in deletion sequences and improved coupling efficiency contribute to higher yields of full-length products, particularly important for long oligonucleotides used in molecular biology applications [16].

Pharmaceutical Intermediate Synthesis

The pharmaceutical industry extensively utilizes isobutyl chloroformate for synthesizing complex therapeutic intermediates, particularly those requiring precise functional group manipulation and chemoselective transformations [18] [19]. The reagent's versatility enables the construction of diverse molecular scaffolds while maintaining compatibility with sensitive functionalities commonly encountered in drug molecules [20] [21].

Carbamate and Carbamate Derivative Production

Carbamate synthesis represents one of the most important applications of isobutyl chloroformate in pharmaceutical manufacturing [19] [21]. The reaction proceeds through nucleophilic attack of amines on the electrophilic carbon center, yielding stable carbamate linkages that serve as protecting groups, prodrug moieties, or pharmacophores in their own right [21]. This transformation has been successfully scaled from laboratory to industrial production levels [21].

The mechanism involves initial formation of a tetrahedral intermediate upon nucleophilic attack by the amine, followed by elimination of chloride ion to yield the carbamate product [21]. The reaction typically proceeds under mild conditions in the presence of base scavengers such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct [21]. Yields generally range from 70-90% depending on the substrate structure and reaction conditions [21].

A notable application involves the synthesis of polyamine derivatives for biomarker analysis in cancer research [19]. Byun et al. developed a liquid chromatography-tandem mass spectrometry method utilizing isobutyl chloroformate carbamylation of polyamines in urine and serum samples [19]. The derivatization process involves treatment with isobutyl chloroformate followed by diethyl ether extraction under pH 9.0 conditions [19]. This methodology achieved detection limits of 1 ng/mL and demonstrated excellent correlation coefficients (r² > 0.99) for both biological matrices [19].

The synthetic versatility of isobutyl chloroformate extends to the preparation of pharmaceutical intermediates requiring multiple functional group manipulations [20]. In the synthesis of optically active tertiary alcohols for drug development, the reagent facilitates selective protection and activation sequences that enable complex transformations while preserving stereochemical integrity [20]. The mild reaction conditions prove particularly valuable when working with sensitive substrates that might undergo decomposition under harsher activation methods [20].

Industrial applications demonstrate the scalability of carbamate synthesis using isobutyl chloroformate [21]. The one-step preparation of carbamates from alcohols, phosgene, and amines in the absence of acid scavengers represents an efficient manufacturing process [21]. However, the more commonly employed approach utilizes preformed isobutyl chloroformate to avoid handling phosgene directly, improving both safety and operational convenience [21].

Antifolate Drug Precursor Synthesis

The synthesis of antifolate therapeutic agents relies heavily on isobutyl chloroformate for constructing the essential glutamate conjugate moieties that confer biological activity [22] [18]. These compounds, exemplified by methotrexate and its analogues, require precise coupling of aromatic heterocycles with glutamic acid derivatives to maintain their antineoplastic properties [22] [18].

Research by Rosowsky et al. demonstrated the utility of isobutyl chloroformate in synthesizing 11-oxahomoaminopterin, a novel antifolate compound [22]. The key step involves coupling 4-[p-(carboxyphenoxy)]-2-butanone derivatives with diethyl L-glutamate using the isobutyl chloroformate method [22]. This approach achieved efficient formation of the crucial amide linkage while avoiding racemization of the glutamate center [22].

The synthetic sequence typically involves initial protection of the ketone functionality as an ethylene ketal, followed by base hydrolysis to expose the carboxylic acid [22]. Treatment with isobutyl chloroformate in the presence of N-methylmorpholine generates the mixed anhydride intermediate, which subsequently couples with diethyl L-glutamate to form the desired conjugate [22]. Subsequent deprotection and functional group manipulations yield the target antifolate compounds [22].

More recent investigations by Gangjee et al. expanded this methodology to synthesize classical and nonclassical antifolate analogues as dihydrofolate reductase inhibitors [18]. The coupling of benzoic acid derivatives with diethyl L-glutamate using isobutyl chloroformate as the activating agent afforded diesters in good yields [18]. Final saponification provided the desired diacid antifolate compounds with excellent inhibitory activity against human dihydrofolate reductase [18].

The efficiency of this approach stems from the mild activation conditions that preserve the integrity of sensitive heterocyclic systems while enabling efficient coupling with amino acid substrates [18]. The isobutyl chloroformate method proves superior to alternative coupling strategies that might cause decomposition or unwanted side reactions in complex antifolate molecules [18]. This methodology has facilitated the synthesis of numerous antifolate analogues for structure-activity relationship studies and therapeutic development [18].

Physical Description

COLOURLESS LIQUID WITH PUNGENT ODOUR.

XLogP3

Boiling Point

129 °C

Flash Point

Vapor Density

Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04

LogP

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (87.72%): Harmful if swallowed [Warning Acute toxicity, oral];

H304 (15.79%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (12.28%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (71.93%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 20 °C: 2.2

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard